Bis(2-methyl-3-furyl)disulfide

Catalog No.
S708398
CAS No.
28588-75-2
M.F
C10H10O2S2
M. Wt
226.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-methyl-3-furyl)disulfide

CAS Number

28588-75-2

Product Name

Bis(2-methyl-3-furyl)disulfide

IUPAC Name

2-methyl-3-[(2-methylfuran-3-yl)disulfanyl]furan

Molecular Formula

C10H10O2S2

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C10H10O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H,1-2H3

InChI Key

OHDFENKFSKIFBJ-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water,soluble in organic solvents
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1=C(C=CO1)SSC2=C(OC=C2)C

The exact mass of the compound Bis(2-methyl-3-furyl)disulfide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water,soluble in organic solventsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Bis(2-methyl-3-furyl)disulfide (CAS 28588-75-2) is a sulfur-containing furan derivative recognized as a key character-impact compound in the aroma of cooked meat. It is formed naturally during the thermal degradation of thiamine and through Maillard reactions, contributing essential "meaty," "roasted," and "sulfurous" flavor notes. Functionally, it serves as a more stable, process-tolerant precursor to the highly potent but more volatile meat aroma compound, 2-methyl-3-furanthiol (MFT). This precursor relationship is central to its value in flavor formulation, providing a mechanism for controlled aroma release during final food preparation or cooking.

Substituting Bis(2-methyl-3-furyl)disulfide with other sulfur-containing flavorants, such as the more common 2-furfurylthiol (furfuryl mercaptan), fails to replicate its specific sensory and functional properties. While 2-furfurylthiol provides strong "roasted" and "coffee" notes, it lacks the characteristic "meaty" profile that defines this disulfide. The disulfide's value lies in its identity as a stable precursor that, upon heating, degrades to release the highly potent 2-methyl-3-furanthiol, a key meat aroma compound. This controlled-release functionality during processing is not a feature of simpler thiols or other disulfides, making direct substitution inadequate for applications requiring authentic, heat-activated cooked meat flavors. Simple sulfur compounds like dimethyl disulfide offer a general "sulfurous" or "onion" note but cannot deliver the complex, roasted meat character specific to the 2-methyl-3-furyl structure.

Precursor Functionality: A Stable Source of High-Impact Meat Aroma

Bis(2-methyl-3-furyl)disulfide functions as a stable chemical precursor that generates the highly potent 2-methyl-3-furanthiol (MFT) during thermal processing. While the disulfide itself has a characteristic meaty aroma, its primary procurement value is its ability to deliver MFT, which has an aroma threshold in water of 0.001 ppb (or 1 part per trillion). The disulfide form provides superior handling and stability in a flavor formulation compared to the more volatile and reactive free thiol.

Evidence DimensionAroma Potency of Released Active Compound
Target Compound DataActs as a stable precursor to 2-methyl-3-furanthiol (MFT).
Comparator Or Baseline2-methyl-3-furanthiol (MFT) has an odor threshold of 0.001 ppb in water.
Quantified DifferenceThe disulfide provides a stable, process-tolerant form to generate a compound with an exceptionally low, part-per-trillion aroma threshold.
ConditionsAqueous solution.

For flavor systems requiring high-impact, authentic meat aroma upon cooking, procuring the disulfide ensures stability during storage and targeted release of the key active odorant during final preparation.

Sensory Profile: Delivers Specific 'Meaty' and 'Roasted' Notes Not Found in Simpler Analogs

Sensory panel data and flavor chemistry literature consistently describe the organoleptic profile of Bis(2-methyl-3-furyl)disulfide as "meaty," "roasted," and "sulfurous". This contrasts sharply with common substitutes. For example, 2-furfurylthiol is primarily described as "coffee," "burnt," and "toasted," while dimethyl disulfide is characterized by a simpler "onion" or "sulfurous" profile. The specific combination of roasted and savory meat notes is characteristic of the 2-methyl-3-furyl structure.

Evidence DimensionAroma Descriptor Profile
Target Compound DataMeaty, roasted, sulfurous
Comparator Or Baseline2-Furfurylthiol: Burnt, coffee, toasted. Dimethyl disulfide: Onion, sulfurous.
Quantified DifferenceQualitatively distinct aroma profile, providing specific 'meat' character absent in common substitutes.
ConditionsStandard sensory evaluation.

Procurement of this specific disulfide is necessary when the formulation goal is an authentic cooked meat flavor, as more generic sulfur compounds cannot replicate its signature aroma profile.

Aroma Intensity: Lower Odor Threshold in Air Than its Monomer Thiol

In a direct comparison of odor thresholds in air, Bis(2-methyl-3-furyl)disulfide was found to be more potent than its corresponding monomer, 2-methyl-3-furanthiol. The disulfide's threshold was determined to be in the range of 0.0006–0.0028 ng/L, while the thiol's threshold was measured at 0.0025–0.01 ng/L. This indicates that on a mass basis, the disulfide itself is a highly impactful aroma compound even before thermal conversion.

Evidence DimensionOdor Threshold in Air (ng/L)
Target Compound Data0.0006–0.0028 ng/L
Comparator Or Baseline2-Methyl-3-furanthiol: 0.0025–0.01 ng/L
Quantified DifferenceThe disulfide has an odor threshold approximately 4-fold lower than its corresponding thiol monomer.
ConditionsDetermined by gas chromatography-olfactometry.

This compound provides significant aroma impact both in its supplied form and via its heat-released active, justifying its selection where maximum potency and process-activated flavor are required.

Formulating Thermally Processed Savory Products

Due to its function as a stable precursor that releases the high-impact 2-methyl-3-furanthiol upon heating, this disulfide is the right choice for flavor systems in products that undergo cooking, retorting, or extrusion. This includes canned soups, processed meats, savory snacks, and plant-based meat analogs where an authentic cooked-meat flavor needs to develop during final processing.

Building Complex Roasted and Savory Flavor Profiles

The specific "meaty" and "roasted" sensory profile makes this compound essential for building the core of a savory flavor system. It provides the foundational notes that cannot be achieved by substituting with compounds that are merely "sulfurous" or "coffee-like." It is particularly effective in beef and pork flavor creations.

Enhancing Low-Dosage Creamy and Fatty Notes

At very low concentrations (e.g., 5-10 ppb), this disulfide can be used to add fatty, creamy, and milky effects. This makes it a versatile tool for adding richness and complexity not only to meat flavors but also to dairy, chocolate, or nut profiles where a subtle, savory depth is desired.

Physical Description

Colourless liquid; roast, meaty aroma

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

226.01222190 Da

Monoisotopic Mass

226.01222190 Da

Boiling Point

277.00 to 280.00 °C. @ 760.00 mm Hg

Heavy Atom Count

14

Density

1.146-1.154

UNII

E1AN38V6MA

GHS Hazard Statements

Aggregated GHS information provided by 1498 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.85%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (10.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28588-75-2

Wikipedia

Bis(2-methyl-3-furyl) disulfide

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Furan, 3,3'-dithiobis[2-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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